4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid
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Overview
Description
4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid is a complex organic compound featuring a pyrido[2,3-b]pyrazine core fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid typically involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and subsequent functional group modifications . Another method involves the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . These reactions are generally carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure consistent quality and yield, possibly through the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit certain biological pathways, potentially making it useful as a therapeutic agent. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and anticancer properties.
4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their potential hypnotic and anticonvulsive effects.
Uniqueness
4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid is unique due to its specific combination of a pyrido[2,3-b]pyrazine core with a benzoic acid moiety. This unique structure may confer distinct biological activities and synthetic utility compared to other similar compounds.
Properties
IUPAC Name |
4-(4-methyl-3-oxopyrido[2,3-b]pyrazin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-18-13-11(3-2-8-16-13)17-12(14(18)19)9-4-6-10(7-5-9)15(20)21/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJHQQZSXEJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C(C1=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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